molecular formula C5H7ClN2 B092481 2-(chloromethyl)-1-methyl-1H-imidazole CAS No. 19225-92-4

2-(chloromethyl)-1-methyl-1H-imidazole

Cat. No.: B092481
CAS No.: 19225-92-4
M. Wt: 130.57 g/mol
InChI Key: VYEGAEUUQMJXTM-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1-methyl-1H-imidazole is a heterocyclic organic compound that features an imidazole ring substituted with a chloromethyl group at the 2-position and a methyl group at the 1-position. Imidazoles are a class of compounds known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-1-methyl-1H-imidazole typically involves the chloromethylation of 1-methylimidazole. One common method is the reaction of 1-methylimidazole with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds via the formation of an intermediate hydroxymethyl derivative, which is subsequently converted to the chloromethyl compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chloromethylation process.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-1-methyl-1H-imidazole undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the imidazole ring or the substituents attached to it.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions to achieve selective oxidation.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various substituted imidazole derivatives, while oxidation can produce imidazole carboxylic acids or aldehydes.

Scientific Research Applications

2-(Chloromethyl)-1-methyl-1H-imidazole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex imidazole derivatives, which are valuable in various chemical reactions and processes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-1-methyl-1H-imidazole involves its interaction with nucleophiles due to the electrophilic nature of the chloromethyl group. This interaction can lead to the formation of covalent bonds with various biological molecules, potentially altering their function. The imidazole ring can also participate in coordination with metal ions, influencing enzymatic activities and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-1H-imidazole: Lacks the methyl group at the 1-position, which can influence its reactivity and applications.

    1-Methylimidazole: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

    2-Methylimidazole: Substituted at the 2-position with a methyl group instead of a chloromethyl group, affecting its chemical behavior.

Uniqueness

2-(Chloromethyl)-1-methyl-1H-imidazole is unique due to the presence of both the chloromethyl and methyl groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions and form diverse derivatives makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

2-(chloromethyl)-1-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2/c1-8-3-2-7-5(8)4-6/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEGAEUUQMJXTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353063
Record name 2-(chloromethyl)-1-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19225-92-4
Record name 2-(chloromethyl)-1-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(chloromethyl)-1-methyl-1H-imidazole
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2-(chloromethyl)-1-methyl-1H-imidazole
Customer
Q & A

Q1: How does 2-(chloromethyl)-1-methyl-1H-imidazole contribute to the synthesis of the thiacalix[4]arene-based ionophore, and what are the implications of the resulting structure?

A1: this compound acts as an alkylating agent in the synthesis of the ionophore. [] It reacts with the flexible thiacalix[4]arene through an O-alkylation reaction. This reaction, when performed in the presence of cesium carbonate (Cs₂CO₃), selectively yields a specific stereoisomer of the product, the 1,3-alternate-4 conformation. [] This selectivity is attributed to a "template effect" exerted by the cesium carbonate, influencing the preferred conformation of the product. []

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